molecular formula C23H19N5O2 B1668929 CI-1044 CAS No. 197894-84-1

CI-1044

Cat. No. B1668929
CAS RN: 197894-84-1
M. Wt: 397.4 g/mol
InChI Key: XGXOSJSGDNPEEF-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CI-1044 is an inhibitor of PDE4 (Phosphodiesterase 4), with IC50s of 0.29, 0.08, 0.56, 0.09 μM for PDE4A5, PDE4B2, PDE4C2, and PDE4D3 respectively . It is a potent, selective, and orally bioavailable PDE4 inhibitor .


Synthesis Analysis

CI-1044 is part of a novel class of PDE4 inhibitors designed for the potential treatment of Chronic Obstructive Pulmonary Disease (COPD). The synthesis process involved designing and creating 27 derivatives of sappanone A, a PDE4 inhibitor with antioxidant properties .


Molecular Structure Analysis

The molecular formula of CI-1044 is C23H19N5O2 .


Chemical Reactions Analysis

CI-1044 selectively inhibits PDE4 crude extract from U937 cells with an IC50 value of 0.27±0.02 μM . It inhibits LPS-induced TNF-alpha production in whole blood from COPD patients .


Physical And Chemical Properties Analysis

The molecular weight of CI-1044 is 397.4 g/mol .

Scientific Research Applications

PDE4 Inhibition

CI-1044 is an orally active PDE4 inhibitor . It has IC50s of 0.29, 0.08, 0.56, 0.09 μM for PDE4A5, PDE4B2, PDE4C2, and PDE4D3, respectively . This means it can effectively inhibit these enzymes, which play crucial roles in various biological processes, including inflammation, cognition, and smooth muscle contraction.

Anti-Inflammatory Applications

CI-1044 has shown potential in anti-inflammatory applications. It can inhibit the production of TNF-α, a key mediator of inflammation . This makes it a potential candidate for the treatment of inflammatory diseases.

Treatment of Lung Eosinophilia

CI-1044 has been found to inhibit ovalbumin-induced lung eosinophilia . Eosinophilia is a condition characterized by an abnormally high number of eosinophils - a type of white blood cell - in the blood or body tissues. In the context of lung diseases, such as asthma, eosinophils can cause damage and inflammation to lung tissues. Therefore, CI-1044 could be a potential treatment for such conditions.

Absence of Pharmacological Tolerance

Another interesting aspect of CI-1044 is the absence of pharmacological tolerance following repeated oral administration . This means that the effectiveness of CI-1044 does not decrease over time, which is a common problem with many drugs.

Mechanism of Action

Target of Action

CI-1044, also known as PD-189659, is primarily a Phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes. CI-1044 specifically targets PDE4 subtypes: PDE4A5, PDE4B2, PDE4C2, and PDE4D3 .

Mode of Action

CI-1044 interacts with its targets by inhibiting the activity of PDE4, thereby increasing the levels of cAMP within the cell . This increase in cAMP levels leads to a cascade of intracellular events, including the activation of protein kinase A (PKA), which in turn modulates the function of various proteins through phosphorylation .

Biochemical Pathways

The inhibition of PDE4 by CI-1044 affects multiple biochemical pathways. One of the key pathways influenced is the inflammatory response pathway. In the presence of PDE4 inhibitors like CI-1044, the production of pro-inflammatory cytokine TNF-α is dose-dependently decreased . This suggests that CI-1044 may have potential anti-inflammatory effects.

Result of Action

The primary molecular effect of CI-1044 is the inhibition of PDE4, leading to increased cAMP levels within the cell . On a cellular level, this results in modulated protein function and potentially decreased production of pro-inflammatory cytokines . In vivo studies have shown that CI-1044 dose-dependently inhibits the accumulation of eosinophils in bronchoalveolar lavages , suggesting potential anti-inflammatory effects in the body.

Future Directions

CI-1044 is an orally active PDE4 inhibitor that may be used as an anti-inflammatory therapy in lung inflammatory diseases . It has shown promise in preclinical development and ongoing research involving drugs in clinical development .

properties

IUPAC Name

N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c24-17-11-15-8-10-28-20(15)18(12-17)19(14-5-2-1-3-6-14)26-21(23(28)30)27-22(29)16-7-4-9-25-13-16/h1-7,9,11-13,21H,8,10,24H2,(H,27,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXOSJSGDNPEEF-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=O)[C@@H](N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047291
Record name CI-1044
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CI-1044

CAS RN

197894-84-1
Record name CI 1044
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197894-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CI-1044
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197894841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CI-1044
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4T475XIIY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CI-1044
Reactant of Route 2
CI-1044
Reactant of Route 3
CI-1044
Reactant of Route 4
CI-1044
Reactant of Route 5
Reactant of Route 5
CI-1044
Reactant of Route 6
CI-1044

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.